molecular formula C23H25N3O5 B2768053 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2034300-57-5

3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide

Numéro de catalogue: B2768053
Numéro CAS: 2034300-57-5
Poids moléculaire: 423.469
Clé InChI: UCQXODLNNLFJHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide is a sophisticated small molecule compound of significant interest in medicinal chemistry and pharmacological research. It is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. This compound features a hybrid molecular architecture, incorporating a quinoline moiety linked via an oxygen bridge to a pyrrolidine carboxamide group, which is further connected to a 3,4,5-trimethoxyphenyl ring system. This specific structural combination suggests potential for diverse biological interactions, particularly with enzyme systems. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition , while the trimethoxyphenyl group is a recognized pharmacophore in compounds targeting tubulin and exhibiting antimitotic properties . Based on structural analogs, this molecule may serve as a valuable chemical tool for investigating signal transduction pathways. Its potential mechanism of action may involve the modulation of kinase activity, such as p38 mitogen-activated protein (MAP) kinases, which play crucial roles in cellular stress responses and are implicated in inflammatory diseases and cancer . Researchers can utilize this compound to probe the structure-activity relationships of heterocyclic compounds and their effects on specific biological targets. Primary research applications include its use as a reference standard in assay development, as a lead compound in structure-activity relationship (SAR) studies for oncology research, and as a molecular probe for investigating enzyme inhibition mechanisms, particularly within the kinase family . The compound's design aligns with contemporary drug discovery strategies focused on multi-targeted therapies and hybrid molecules. This product is provided for research use only and is strictly not intended for personal, diagnostic, or therapeutic applications. Researchers should handle this material with appropriate laboratory safety protocols, including the use of personal protective equipment.

Propriétés

IUPAC Name

3-quinolin-2-yloxy-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-28-19-12-16(13-20(29-2)22(19)30-3)24-23(27)26-11-10-17(14-26)31-21-9-8-15-6-4-5-7-18(15)25-21/h4-9,12-13,17H,10-11,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQXODLNNLFJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the quinoline moiety contributes to its pharmacological properties, while the 3,4,5-trimethoxyphenyl group enhances its bioactivity through increased lipophilicity and potential interactions with biological targets.

Chemical Structure

ComponentDescription
Pyrrolidine Ring A five-membered ring containing one nitrogen atom
Quinoline Moiety A bicyclic structure that enhances biological activity
Trimethoxyphenyl Group A phenyl ring substituted with three methoxy groups

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). The results indicated significant antiproliferative effects:

  • Cell Proliferation Assays : MTT assays demonstrated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines.
  • NCI-60 Cell Panel Assays : The compound was tested against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has also been studied. It has shown activity against various kinases, which are critical in cancer progression:

  • Kinase Inhibition Studies : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific kinases. For example, compounds with a chiral pyrrolidine structure exhibited nanomolar activity against CK1γ and CK1ε, suggesting potential as targeted therapies in kinase-mediated diseases.

The proposed mechanisms through which 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide exerts its effects include:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell division.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Enzyme Activity : Altering the function of specific kinases involved in tumor growth.

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a recent study published by researchers at Taipei Medical University, various derivatives of quinoline were synthesized and tested for their effects on breast cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity:

  • Compounds Tested : Among the 26 compounds evaluated, those with structural similarities to 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide showed the highest levels of inhibition.
  • Results : Compounds 18 and 20 met inhibition criteria across multiple cell lines.

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of pyrrolidine derivatives. The study revealed:

  • Selectivity for CK1 Kinases : The introduction of specific substituents on the pyrrolidine ring enhanced selectivity for CK1γ and CK1ε.
  • Binding Affinity : X-ray crystallography confirmed strong binding interactions between the compound and the target kinases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, particularly those containing the 3,4,5-trimethoxyphenyl group or pyrrolidine-carboxamide frameworks. Below is a comparative analysis based on synthesis, structural features, and inferred biological properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Highlights Key Features Reported Biological Activity/Applications
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide Pyrrolidine carboxamide with quinoline and trimethoxyphenyl substituents Potential kinase inhibition; enhanced solubility due to methoxy groups Hypothesized antitumor activity (no direct data)
Compound 8a (Marine Drugs, 2013) Pyrazinone ring fused with indole and trimethoxyphenyl groups Synthesized via pyrazinone ring closure (76% yield) Anticancer screening (unspecified targets)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol Triazole core with chlorobenzylidene and trimethoxyphenyl groups Dihedral angles influence molecular conformation and packing Crystallographic stability; no activity reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide with trimethoxyphenyl and trifluoromethyl groups Enhanced lipophilicity from CF₃ group; patent-protected derivatives Antiproliferative activity (e.g., tubulin inhibition)
3-[Methyl(phenyl)amino]-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide HCl Pyrrolidine carboxamide hydrochloride salt with methylphenylamino and trimethoxyphenyl groups Salt formation improves solubility and bioavailability Potential CNS or anticancer applications (preclinical)

Pharmacological Inferences

While direct activity data for 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide are unavailable, analogs suggest:

  • Antiproliferative Potential: Trimethoxyphenyl-containing compounds (e.g., ) often inhibit tubulin polymerization or kinases like VEGFR2 .
  • Solubility and Bioavailability: The quinoline group may improve blood-brain barrier penetration compared to benzothiazole derivatives, which are more lipophilic .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with commercially available pyrrolidine derivatives and introduce substituents via nucleophilic substitution or coupling reactions. For example, intermediate ester formation (e.g., using DMF, triethylamine, and DMAP) followed by amide coupling with activated carboxamide groups .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., dichloromethane or acetonitrile), and stoichiometry. Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) or recrystallization .
  • Key reagents : Triphosgene for carbamate formation, EDCI·HCl for amide coupling, and trifluoromethylphenyl groups to enhance electronic properties .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm stereochemistry (e.g., pyrrolidine ring conformation) and substituent positions via 1^1H and 13^{13}C NMR. Compare with analogs like 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing bioavailability, and how can they be experimentally determined?

  • Methods :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid. Compare with analogs containing trifluoromethyl or methoxy groups, which often improve lipophilicity .
  • logP : Use reversed-phase HPLC or octanol-water partitioning assays. The trimethoxyphenyl group may increase hydrophobicity, requiring formulation adjustments .

Advanced Research Questions

Q. How does the quinolin-2-yloxy moiety influence target binding affinity compared to other heterocyclic substituents (e.g., pyridine or pyrimidine)?

  • Experimental design :

  • Enzyme assays : Compare IC50_{50} values against targets (e.g., kinases or receptors) using analogs like N-(3-chloro-4-fluorophenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D) for the quinoline derivative vs. pyridine-based analogs. The electron-withdrawing quinoline group may enhance π-π stacking in hydrophobic binding pockets .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding sites, leveraging the trimethoxyphenyl group’s role in hydrophobic contacts. Validate with crystallographic data from urea derivatives .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds between the carboxamide and active-site residues (e.g., Asp/Glu) .

Q. How can structural modifications (e.g., fluorination or methoxy group repositioning) mitigate metabolic instability observed in in vitro hepatic microsome assays?

  • Strategy :

  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites. Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides or trifluoromethyl) .
  • SAR analysis : Synthesize derivatives like 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide and compare metabolic half-lives in human liver microsomes .

Q. What experimental models are suitable for evaluating the compound’s efficacy in hypoxia-related pathologies (e.g., pulmonary hypertension)?

  • Models :

  • In vitro hypoxia chambers : Treat human pulmonary artery smooth muscle cells under 1% O2_2 and measure proliferation via BrdU assays. Compare with ERW1041E, a hypoxia-targeting pyrrolidine derivative .
  • Rodent models : Induce pulmonary hypertension in rats via monocrotaline and assess right ventricular pressure changes after compound administration .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported IC50_{50} values across studies (e.g., enzyme vs. cell-based assays)?

  • Resolution :

  • Standardize assay conditions : Control ATP concentrations in kinase assays and cell passage numbers in viability assays.
  • Cross-validate : Use orthogonal methods (e.g., Western blot for target inhibition) alongside enzymatic readouts. For example, verify kinase inhibition in cell lysates after treatment .

Q. Why do solubility predictions (e.g., Abraham model) often conflict with experimental data for methoxy-rich compounds?

  • Analysis :

  • Crystallinity vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphic forms. The trimethoxyphenyl group may promote crystalline packing, reducing solubility despite favorable logP .
  • Counterion screening : Test salts (e.g., hydrochloride or mesylate) to improve aqueous solubility, as seen with pyrazolo-pyridine derivatives .

Methodological Resources

  • Synthesis protocols : Refer to PubChem’s carboxamide synthesis guidelines and Acta Crystallographica’s crystal structure workflows .
  • Data repositories : Deposit spectral data in ChemSpider or IUCr archives for reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.